N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride

Description

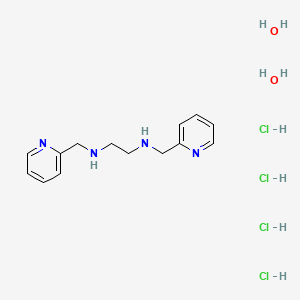

N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate is a polyfunctional ligand featuring an ethylenediamine backbone substituted with two 2-pyridylmethyl groups. The compound exists as a tetrahydrochloride salt with two water molecules of crystallization, enhancing its solubility in polar solvents like water or methanol. Its structure enables coordination to metal centers via the pyridyl nitrogen atoms and the ethylenediamine amine groups, making it a versatile chelator in coordination chemistry and catalysis . The dihydrate form stabilizes the compound under ambient conditions, which is critical for its handling and application in synthetic protocols.

Properties

CAS No. |

1310544-60-5 |

|---|---|

Molecular Formula |

C14H22Cl4N4 |

Molecular Weight |

388.2 g/mol |

IUPAC Name |

N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine;tetrahydrochloride |

InChI |

InChI=1S/C14H18N4.4ClH/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14;;;;/h1-8,15-16H,9-12H2;4*1H |

InChI Key |

MRMZERIJJUIDSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)CNCCNCC2=CC=CC=N2.O.O.Cl.Cl.Cl.Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Similar compounds are often used as ligands in organic synthesis, forming stable complexes with metal ions.

Mode of Action

It’s known that such compounds can form stable complexes with metal ions, which can be used as catalysts in various reactions.

Biochemical Pathways

It’s known that such compounds can influence biochemical pathways by acting as catalysts in various reactions.

Pharmacokinetics

It’s known that such compounds can be soluble in water, which may impact their bioavailability.

Biochemical Analysis

Biochemical Properties

N,N’-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate plays a crucial role in biochemical reactions by acting as a chelating agent. It forms stable complexes with metal ions such as iron, manganese, and cobalt . These metal complexes can interact with enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, the compound can bind to the active sites of metalloenzymes, modulating their catalytic functions . Additionally, it can stabilize metal ions in specific oxidation states, affecting redox reactions in biochemical pathways .

Cellular Effects

N,N’-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate has significant effects on various types of cells and cellular processes. It can influence cell function by modulating metal ion availability, which is critical for numerous cellular activities . The compound can impact cell signaling pathways by altering the activity of metal-dependent enzymes and proteins involved in signal transduction . Furthermore, it can affect gene expression by stabilizing metal ions that act as cofactors for transcription factors . The compound’s ability to chelate metal ions also influences cellular metabolism by regulating the activity of metalloenzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of N,N’-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate involves its ability to form stable complexes with metal ions. These complexes can bind to biomolecules, such as enzymes and proteins, altering their structure and function . The compound can inhibit or activate enzymes by chelating metal ions at their active sites, thereby modulating their catalytic activity . Additionally, it can influence gene expression by stabilizing metal ions that serve as cofactors for transcription factors . The compound’s interactions with metal ions also affect redox reactions, impacting various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate can change over time. The compound’s stability and degradation are influenced by factors such as pH, temperature, and the presence of other chemicals . Over time, the compound may degrade, leading to changes in its chelating ability and interactions with biomolecules . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include alterations in enzyme activity, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of N,N’-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions and modulate biochemical processes without causing significant toxicity . At high doses, the compound may exhibit toxic effects, including disruption of metal ion homeostasis and inhibition of essential metalloenzymes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations . These effects include alterations in enzyme activity, gene expression, and cellular metabolism .

Metabolic Pathways

N,N’-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate is involved in various metabolic pathways by interacting with metal ions and metalloenzymes . The compound can influence metabolic flux by modulating the activity of enzymes involved in key biochemical reactions . For example, it can stabilize metal ions that act as cofactors for enzymes in the citric acid cycle, glycolysis, and oxidative phosphorylation . Additionally, the compound can affect metabolite levels by regulating the activity of enzymes involved in their synthesis and degradation .

Transport and Distribution

The transport and distribution of N,N’-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific metal ion transporters, facilitating its entry into cells . Once inside the cell, it can bind to proteins and other biomolecules, affecting its localization and accumulation . The compound’s distribution within tissues is also influenced by its ability to chelate metal ions, which can affect its bioavailability and interactions with target biomolecules .

Subcellular Localization

The subcellular localization of N,N’-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by binding to targeting signals on proteins . Additionally, post-translational modifications, such as phosphorylation or ubiquitination, can influence the compound’s localization and activity . The compound’s subcellular localization affects its interactions with biomolecules and its overall function within the cell .

Biological Activity

N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate (Bispicen) is a chelating agent with significant biological activity, particularly in its interactions with metal ions. This article explores its biological properties, potential applications, and relevant research findings.

- Molecular Formula : C14H26Cl4N4O2

- Molecular Weight : 424.19 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

- Melting Point : Approximately 221°C

The compound features two pyridylmethyl groups linked to an ethylenediamine backbone, enhancing its chelation capabilities and making it a candidate for various biological applications.

Biological Activity

Chelation Properties

This compound dihydrate exhibits strong chelation properties, particularly with transition metals such as copper and zinc. This ability is crucial for its potential therapeutic applications in conditions like Wilson's disease, where copper accumulation poses health risks. The compound's structure allows it to effectively sequester metal ions, thereby influencing various biological processes.

Table 1: Chelation Properties of Bispicen

| Metal Ion | Binding Affinity | Biological Relevance |

|---|---|---|

| Copper | High | Treatment of Wilson's disease |

| Zinc | Moderate | Essential for various biological functions |

| Iron | Low | Limited interaction |

Antimicrobial Activity

Research indicates that Bispicen may possess antimicrobial properties. Its chelation of essential metal ions could inhibit microbial growth by depriving pathogens of necessary nutrients. Studies suggest that this compound can be explored for developing new antimicrobial therapies.

Case Studies and Research Findings

-

Metal Ion Interaction Studies

- A study highlighted the compound's effectiveness in binding copper ions, which is relevant for treating conditions associated with copper overload. The binding affinity was measured through spectroscopic methods, confirming its potential as a therapeutic agent in metal overload scenarios .

- Antimicrobial Efficacy

- Therapeutic Applications

Scientific Research Applications

Coordination Chemistry

N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine tetrahydrochloride dihydrate serves as a ligand in the formation of metal complexes. It has been particularly effective in synthesizing monomeric, trimeric, and tetrameric transition metal complexes involving manganese (Mn), iron (Fe), and cobalt (Co) ions.

Case Study :

A study demonstrated the synthesis of various metal complexes by reacting Bispicen with sodium thiocyanate and metal ions in methanol. The resulting complexes exhibited distinct electrochemical properties, indicating their potential use in electronic applications.

Catalysis

The compound acts as a catalyst in organic synthesis processes. Its chelating properties enhance reaction rates and selectivity, making it valuable for developing new synthetic pathways.

Application Example :

Bispicen has been utilized to improve the efficiency of reactions involving palladium catalysts, leading to higher yields in cross-coupling reactions .

Pharmaceutical Research

In the pharmaceutical domain, Bispicen is explored for its potential therapeutic applications due to its ability to sequester metal ions. This property is particularly relevant in conditions like Wilson's disease, where copper accumulation poses health risks.

Research Findings :

Studies indicate that Bispicen effectively binds copper ions, which may help mitigate toxicity associated with metal overload conditions. Additionally, its role as a chelator can enhance the bioavailability of certain drugs by facilitating their transport across biological membranes.

Analytical Chemistry

Bispicen is employed in analytical techniques such as chromatography and spectroscopy for detecting and quantifying metal contaminants in environmental samples.

Data Table: Analytical Applications

| Technique | Application | Result |

|---|---|---|

| Chromatography | Detection of heavy metals | Enhanced sensitivity for trace analysis |

| Spectroscopy | Quantification of contaminants | Improved accuracy in environmental monitoring |

Biochemical Studies

The compound also plays a significant role in biochemical research by aiding in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metals allows researchers to investigate biochemical pathways more comprehensively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

a) N,N'-Bis[(3-hydroxy-4(4H)-oxypyran-2-yl)methyl]-N,N'-dimethylethylene-1,2-diammonium tetrachloride

This compound replaces pyridyl groups with pyran-based substituents. The hydroxy and oxypyran moieties introduce hydrogen-bonding capabilities, altering its solubility and metal-binding selectivity compared to the pyridylmethyl analogue. X-ray crystallography (R factor = 0.023) confirms a planar geometry around the ethylenediamine core, contrasting with the tetrahedral coordination preference of the pyridylmethyl derivative .

b) N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride

Aromatic amine derivatives like this lack pyridyl coordination sites. Instead, the tetramethyl groups enhance electron-donating capacity, making it a redox-active mediator (e.g., in electrochemical assays). Its molecular weight (237.17 g/mol) is lower than the target compound, and its applications focus on electron transfer rather than metal chelation .

Ligands with Increased Denticity

a) N,N,N',N'-Tetrakis(2-pyridylmethyl)-1,2-propanediamine (tppn)

This ligand features four pyridylmethyl groups on a propanediamine backbone, increasing denticity from tetradentate (target compound) to hexadentate. The additional pyridyl arms enable stronger binding to transition metals like Fe(II) or Co(II), as seen in spin-crossover complexes .

b) Triethylenetetramine (TETA)

With four amine groups, TETA is a linear tetradentate ligand optimized for heavy-metal chelation (e.g., Cu(II) in Wilson’s disease therapy). Unlike the pyridylmethyl derivative, TETA lacks aromaticity, reducing its utility in catalysis but improving selectivity for soft metals .

Chiral and Stereochemical Variants

a) (1R,2R)-1,2-Bis(4-dimethylaminophenyl)ethylenediamine Tetrahydrochloride This chiral ligand, synthesized via Schlenk techniques, incorporates dimethylaminophenyl groups. The stereochemical rigidity enhances enantioselectivity in asymmetric catalysis, a property less pronounced in the achiral pyridylmethyl analogue .

b) N,N'-Bis{(1R,2R)-[2-(amino)]cyclohexyl}-1,2-diaminoethane Tetrachloride The cyclohexanediamine backbone introduces steric hindrance and chirality, favoring formation of pentagonal bipyramidal Fe(II) complexes. This contrasts with the target compound’s preference for octahedral geometries in Fe coordination .

Metal Complexation Behavior

a) Co(salen) Complexes Salen-type ligands (e.g., bis(salicylidene)ethylenediamine) form stable Co(II) complexes for oxygen-binding studies. The pyridylmethyl ligand’s stronger σ-donor pyridyl groups may stabilize higher oxidation states (e.g., Co(III)) compared to salen’s phenolic oxygen donors .

b) Fe(II) Spin-Crossover Complexes

Ligands like tppn (tetrakis-pyridylmethyl) induce spin-crossover behavior in Fe(II) at higher temperatures (T½ ~150 K), whereas the bis-pyridylmethyl derivative may require lower temperatures due to reduced ligand field strength .

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- The pyridylmethyl ligand’s tetrahydrochloride dihydrate form exhibits superior aqueous solubility (>200 mg/mL) compared to non-hydrated analogues, critical for biological assays .

- Ligands with increased denticity (e.g., tppn) show enhanced thermal stability in Fe(II) complexes (decomposition >250°C vs. ~180°C for the target compound) .

- Chiral variants (e.g., cyclohexanediamine derivatives) achieve >90% enantiomeric excess in asymmetric hydrogenation, outperforming the achiral pyridylmethyl ligand .

Preparation Methods

Key Steps:

Step 1: Alkylation Reaction

- React 2-pyridylmethyl chloride with ethylenediamine.

- Controlled temperature and stoichiometry are maintained to favor bis-substitution on the ethylenediamine nitrogen atoms.

Step 2: Quaternization

- The intermediate amine is treated with excess hydrochloric acid.

- This converts the free amine groups into their tetrahydrochloride salt form, enhancing solubility and stability.

Step 3: Crystallization

- The tetrahydrochloride salt is crystallized from aqueous solution.

- The product typically crystallizes as a dihydrate, confirmed by analytical methods.

| Step Number | Process | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Alkylation | 2-pyridylmethyl chloride, ethylenediamine, controlled temp. | Formation of bis(pyridylmethyl) ethylenediamine intermediate |

| 2 | Quaternization | Excess HCl | Formation of tetrahydrochloride salt |

| 3 | Crystallization | Aqueous solution, cooling | Isolation of dihydrate crystalline powder |

Detailed Reaction Conditions and Parameters

-

- 2-pyridylmethyl chloride (alkylating agent)

- Ethylenediamine (nucleophile)

- Hydrochloric acid (for salt formation)

Solvent: Typically aqueous or mixed aqueous-organic solvents to facilitate solubility and reaction kinetics.

Temperature: Moderate heating to ambient temperature to control reaction rate and avoid side reactions.

Purification: Recrystallization from water or aqueous ethanol to achieve >98% purity (HPLC confirmed).

Analytical and Quality Control Data

- Molecular Formula: C14H26Cl4N4O2

- Molecular Weight: Approximately 424.19 g/mol

- Physical Form: White crystalline powder, dihydrate form

- Melting Point: Around 221°C

- Purity: >98% by HPLC analysis

Research Findings on Preparation Optimization

- The reaction stoichiometry must be carefully controlled to avoid mono-substituted or over-alkylated by-products.

- Excess hydrochloric acid ensures complete protonation and salt formation, which improves crystallinity and stability.

- Crystallization conditions (cooling rate, solvent choice) significantly influence the dihydrate formation and particle morphology.

- Storage recommendations include keeping the compound in a cool, dark place below 15°C to maintain integrity.

Stock Solution Preparation (Practical Aspects)

For research applications, preparing accurate stock solutions is essential. The compound is water-soluble due to its tetrahydrochloride salt form.

| Mass of Compound (mg) | Volume of Water (mL) for 1 mM Solution | Volume for 5 mM Solution | Volume for 10 mM Solution |

|---|---|---|---|

| 1 | 2.3574 | 0.4715 | 0.2357 |

| 5 | 11.7872 | 2.3574 | 1.1787 |

| 10 | 23.5743 | 4.7149 | 2.3574 |

- Solutions should be stored at 2-8°C, protected from light, and under nitrogen atmosphere if possible.

- Heating to 37°C and ultrasonic agitation can aid dissolution.

- Avoid repeated freeze-thaw cycles to prevent degradation.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 2-pyridylmethyl chloride, ethylenediamine |

| Reaction Type | Nucleophilic substitution (alkylation) |

| Salt Formation | Quaternization with HCl |

| Product Form | Tetrahydrochloride dihydrate crystalline powder |

| Purity | >98% (HPLC) |

| Molecular Weight | 424.19 g/mol |

| Melting Point | ~221°C |

| Solubility | Water-soluble |

| Storage Conditions | Cool, dark place, <15°C |

| Stock Solution Storage | 2-8°C, protected from light, avoid freeze-thaw |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N'-Bis(2-pyridylmethyl)-1,2-ethylenediamine Tetrahydrochloride Dihydrate?

- Methodology : This compound is typically synthesized via a Schiff-base condensation reaction. Ethylenediamine is reacted with 2-pyridinecarboxaldehyde in a stoichiometric ratio under reflux in methanol or ethanol. The resulting ligand is then protonated with hydrochloric acid to form the tetrahydrochloride salt, followed by crystallization in aqueous conditions to yield the dihydrate form. Purification involves recrystallization from hot water or ethanol/water mixtures to remove unreacted precursors .

- Key Considerations : Monitor pH during protonation to ensure complete salt formation. Elemental analysis (C, H, N, Cl) and mass spectrometry are critical for verifying purity.

Q. How is the structural integrity of this compound validated in research settings?

- Characterization Techniques :

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C: ~1.50 Å, N–C: ~1.47 Å) and confirms the tetrahydrochloride dihydrate structure. For example, related platinum complexes with similar ligands show triclinic crystal systems (space group P1) and hydrogen-bonding networks involving chloride ions and water molecules .

- Spectroscopy : NMR (¹H, ¹³C) identifies proton environments (e.g., pyridyl protons at δ 8.3–8.5 ppm, methylene groups at δ 3.7–4.1 ppm). FT-IR confirms N–H and C=N stretches (~3300 cm⁻¹ and ~1640 cm⁻¹, respectively).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.